N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine
Description
N-(Tert-butyl)-2-(pyridin-4-yl)-1,7-naphthyridin-4-amine is a heterocyclic compound featuring a 1,7-naphthyridine core, a bicyclic aromatic system with nitrogen atoms at positions 1 and 7. The molecule is substituted at position 2 with a pyridin-4-yl group and at position 4 with a tert-butylamine moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the pyridin-4-yl substituent contributes to π-π stacking interactions, which are critical in ligand-receptor binding . The molecular formula is calculated as C₁₇H₁₇N₄, with a molecular weight of 277.35 g/mol.
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-tert-butyl-2-pyridin-4-yl-1,7-naphthyridin-4-amine |
InChI |
InChI=1S/C17H18N4/c1-17(2,3)21-15-10-14(12-4-7-18-8-5-12)20-16-11-19-9-6-13(15)16/h4-11H,1-3H3,(H,20,21) |
InChI Key |
OLUIHIBCEWNDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=NC2=C1C=CN=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(Tert-butyl)-2-(pyridin-4-yl)-1,7-naphthyridin-4-amine
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the 1,7-naphthyridine bicyclic core followed by functionalization steps to introduce the pyridin-4-yl substituent and the N-tert-butyl amine group. The general approach can be summarized as:
- Formation of the naphthyridine core via condensation or cyclization reactions.
- Introduction of the pyridin-4-yl group through cross-coupling reactions such as Suzuki-Miyaura coupling.
- Installation of the N-tert-butyl amine functionality through nucleophilic substitution or amination reactions.
Detailed Synthetic Steps
Formation of the 1,7-Naphthyridine Core
The bicyclic 1,7-naphthyridine core is commonly synthesized starting from appropriate aminopyridine derivatives and electrophilic reagents. For example, 2,6-diaminopyridine can be reacted with malic acid under acidic conditions to form intermediates that lead to the naphthyridine skeleton after cyclization and dehydration steps. Such methods have been described in analogous naphthyridine systems, involving sulfuric acid-mediated condensation and subsequent work-up with brine solutions to isolate the core structure.
Installation of the N-tert-butyl Amine Group
The N-tert-butyl amine moiety can be introduced by nucleophilic substitution or amination of the naphthyridine intermediate. This may involve:
- Reaction of an amino-substituted naphthyridine intermediate with tert-butylamine under conditions that promote amine substitution.
- Alternatively, protection/deprotection strategies may be employed to install the tert-butyl group selectively.
While explicit procedures for this step on this exact compound are scarce, analogous amination reactions on naphthyridine derivatives utilize mild bases and solvents like acetic acid or organic solvents with triethylamine as a base to facilitate the reaction.
Representative Reaction Conditions and Yields
Analytical and Characterization Techniques
The synthesized compound is generally characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Electrospray ionization (ESI) to verify molecular weight (expected m/z = 278.35 g/mol).
- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity.
- Elemental Analysis: To confirm the molecular formula.
The preparation of this compound involves a multi-step synthetic route starting from aminopyridine derivatives to build the naphthyridine core, followed by palladium-catalyzed cross-coupling to introduce the pyridin-4-yl group, and final amination to install the tert-butyl amine moiety. The Suzuki-Miyaura coupling step is crucial for the selective and efficient introduction of the pyridin-4-yl substituent, often yielding over 90% under optimized conditions.
Future research may focus on optimizing reaction conditions to improve yields and scalability, exploring alternative catalysts or bases to enhance selectivity, and developing greener synthetic routes. Additionally, expanding the scope of functionalization on the naphthyridine core could lead to derivatives with enhanced biological activity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient 1,7-naphthyridine core participates in regioselective electrophilic substitutions:
-
Nitration : Occurs preferentially at the 3-position under mixed acid (HNO₃/H₂SO₄) conditions .
-
Halogenation : Bromination with NBS (N-bromosuccinimide) in DMF yields 3-bromo derivatives .
Key observation : The pyridin-4-yl group directs electrophiles to the 3-position due to its electron-withdrawing meta-directing effect .
Cross-Coupling Reactions
The compound serves as a substrate for transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Site : Bromine at the 3-position reacts with aryl boronic acids.
-
Example product : 3-(4-Methoxyphenyl)-N-(tert-butyl)-2-(pyridin-4-yl)-1,7-naphthyridin-4-amine (82% yield) .
Buchwald-Hartwig Amination
C–H Activation and Functionalization
Copper-mediated C–H amination enables direct functionalization:
Mechanistic insight : The reaction proceeds via a six-membered transition state involving coordination of Cu to the naphthyridine nitrogen .
Alkylation and Acylation
The tert-butyl amine group undergoes selective modifications:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl derivative | 68% |
| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 74% |
Limitation : Steric hindrance from the tert-butyl group reduces reactivity toward bulky electrophiles.
Biological Activity-Related Modifications
In medicinal chemistry applications, the compound is derivatized to enhance kinase inhibition (e.g., LATS1/2 kinases) :
-
Sulfonylation : 3-Methylsulfonyl derivatives show improved binding affinity (IC₅₀ = 12 nM for LATS1) .
-
Aminoalkylation : Introduction of pyrrolidine groups via SNAr increases cellular potency .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C via tert-butyl group elimination (TGA data).
-
Photodegradation : UV light induces ring-opening reactions, forming pyridine-4-carboxamide derivatives.
Scientific Research Applications
N-(Tert-butyl)-2-(pyridin-4-yl)-1,7-naphthyridin-4-amine is an organic compound with a molecular formula of and a molecular weight of approximately 290.35 g/mol . It is characterized by a complex structure featuring a naphthyridine moiety and a pyridine ring. This compound has potential biological activity and applications in medicinal chemistry.
Scientific Research Applications
This compound is used in medicinal chemistry, particularly in cancer research and therapeutics targeting specific molecular pathways. Studies have shown that it can modulate the activity of specific enzymes and receptors involved in cellular signaling pathways related to growth and survival, potentially leading to therapeutic effects against diseases characterized by dysregulated cell proliferation.
LATS Inhibition
- This compound exhibits biological activity as an inhibitor of large tumor suppressor kinases (LATS) . LATS kinases play a crucial role in regulating cell growth and proliferation.
Neuroprotective Agent
- In vitro studies suggest that this compound can protect neuronal cells from death induced by neurotoxic agents, indicating its potential as a neuroprotective agent in therapeutic applications.
- Research has demonstrated a protective effect against 6-hydroxydopamine (6-OHDA)-induced cell death without exhibiting cytotoxicity in human neuroblastoma SH-SY5Y cells .
- In mice treated with 6-OHDA, administration of this compound ameliorated the expression levels of tyrosine hydroxylase (TH), a dopaminergic neuron marker . It also upregulated the mRNA expression levels of connective tissue growth factor (CTGF), a YAP transcriptional target, suggesting the activation of the Hippo signaling pathway via LATS inhibition .
Other Applications
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-2-(pyridin-4-YL)-1,7-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Substituent Variations at Position 2
- Compound 51 (): Features a 4-(3-methylpyridin-2-yl)phenyl group at position 2 and a 3-cyano group. Molecular weight: 487.56 g/mol (C₂₉H₂₅N₇O). This compound’s larger aryl substituent may enhance target affinity but reduce solubility .
- Compound: Contains a ((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy group at position 4 and a (1-methyl-1H-pyrazol-4-yl)methyl group. HRMS data ([M+H]⁺ = 387.1933) indicate a molecular weight of 386.43 g/mol.
Core Structure Modifications
- Compound: Replaces the 1,7-naphthyridine core with an imidazo[1,2-a]pyridine system. The tert-butylamine and pyridin-4-yl substituents are retained. MS data ([M+H]⁺ = 301.1494) correspond to a molecular weight of 300.36 g/mol.
Molecular Weight and Solubility
The target compound’s lower molecular weight (277.35 g/mol) suggests superior solubility compared to bulkier analogs like Compound 51. The tert-butyl group likely improves metabolic stability by hindering oxidative degradation .
Q & A
Q. Optimization Strategies :
- Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) and analyze yield/purity via ANOVA to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to predict optimal conditions .
Example Table : Hypothetical Optimization Results (Based on Similar Compounds )
| Parameter | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | 25 |
| Catalyst Loading | 2–5 mol% | 4 mol% | 18 |
| Reaction Time (h) | 12–24 | 20 | 12 |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Q. Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of substituents .
Advanced: How can computational chemistry enhance the design of reactions involving this naphthyridine derivative?
Q. Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict feasible pathways .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts for novel derivatives .
- Case Study : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles by 40% .
Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?
Q. Answer :
- Root-Cause Analysis :
- Statistical Contradiction Resolution :
- Taguchi Method : Apply orthogonal arrays to test robustness of synthesis against noise factors (e.g., reagent batch variability) .
Safety: What are the critical safety protocols for handling this compound in academic labs?
Q. Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles .
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What strategies are recommended for studying the compound’s reactivity in novel catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
